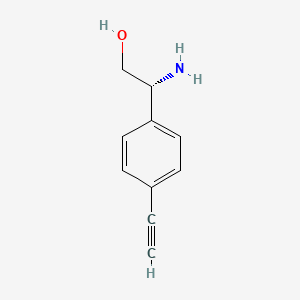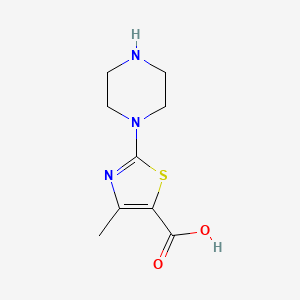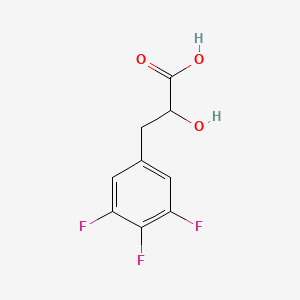
Methyl (e)-3-(4-acetamidophenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (e)-3-(4-acetamidophenyl)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of a methyl ester group and an acetamidophenyl group attached to an acrylate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (e)-3-(4-acetamidophenyl)acrylate typically involves the esterification of 3-(4-acetamidophenyl)acrylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
3-(4-acetamidophenyl)acrylic acid+methanolcatalystMethyl (e)-3-(4-acetamidophenyl)acrylate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Methyl (e)-3-(4-acetamidophenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acrylate group to an alkane.
Substitution: The acetamidophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 3-(4-acetamidophenyl)acrylic acid.
Reduction: Formation of 3-(4-acetamidophenyl)propanoate.
Substitution: Formation of substituted acetamidophenyl derivatives.
科学的研究の応用
Methyl (e)-3-(4-acetamidophenyl)acrylate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty coatings and adhesives due to its reactive acrylate group.
作用機序
The mechanism of action of Methyl (e)-3-(4-acetamidophenyl)acrylate involves its interaction with specific molecular targets. The acrylate group can undergo polymerization reactions, forming cross-linked networks that are useful in various applications. The acetamidophenyl group can interact with biological molecules, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
4-Acetamidophenyl acrylate: Similar structure but lacks the methyl ester group.
Methyl 3-(4-acetamidophenyl)propanoate: Similar structure but has a saturated alkane backbone instead of an acrylate group.
特性
分子式 |
C12H13NO3 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC名 |
methyl (E)-3-(4-acetamidophenyl)prop-2-enoate |
InChI |
InChI=1S/C12H13NO3/c1-9(14)13-11-6-3-10(4-7-11)5-8-12(15)16-2/h3-8H,1-2H3,(H,13,14)/b8-5+ |
InChIキー |
NVPUAPCWSYBSQR-VMPITWQZSA-N |
異性体SMILES |
CC(=O)NC1=CC=C(C=C1)/C=C/C(=O)OC |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)C=CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


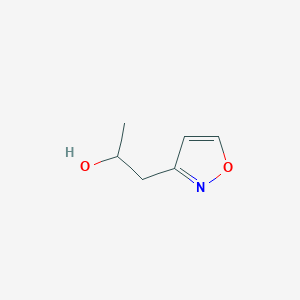
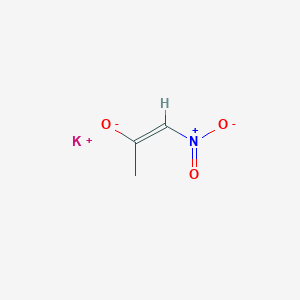
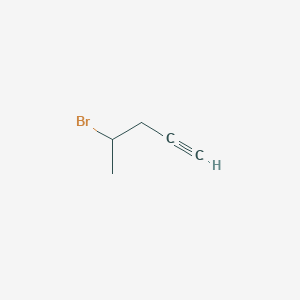

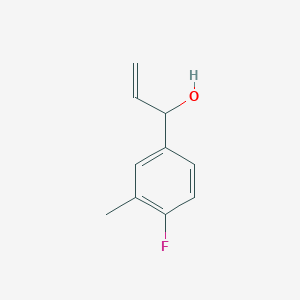

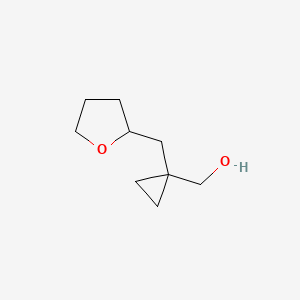
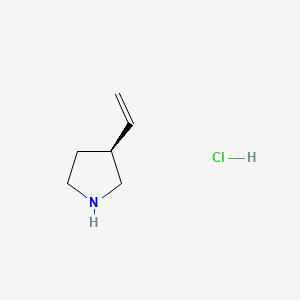
![13-Azabicyclo[10.2.0]tetradecan-14-one](/img/structure/B13615379.png)
